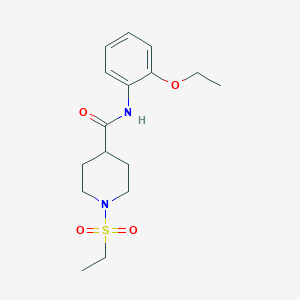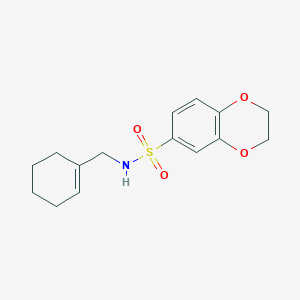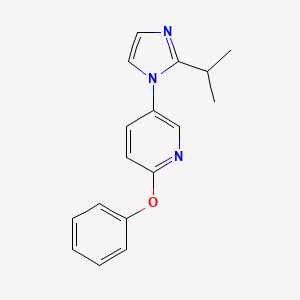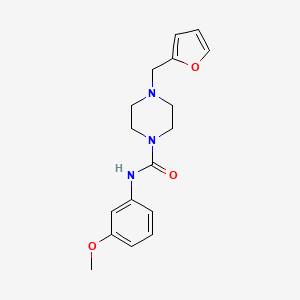
N-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as EPPS, is a compound that has gained significant attention in the field of scientific research due to its unique properties. EPPS is a piperidine derivative that has been synthesized through various methods and has been found to have potential applications in various fields such as biochemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of EPPS is not fully understood, but it is believed to act as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic plasticity and memory formation. EPPS has been found to enhance the activity of glutamate receptors, leading to an increase in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
EPPS has been found to have various biochemical and physiological effects. In vitro studies have shown that EPPS can enhance the solubility of membrane proteins, leading to improved protein crystallization. In vivo studies have shown that EPPS can enhance synaptic plasticity and memory formation. EPPS has also been found to have neuroprotective effects, protecting neurons from oxidative stress and neurotoxicity.
实验室实验的优点和局限性
One of the primary advantages of using EPPS in lab experiments is its ability to enhance the solubility of membrane proteins, leading to improved protein crystallization. EPPS has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using EPPS in lab experiments is its potential toxicity at high concentrations, which can affect the results of the experiments.
未来方向
There are several future directions for the study of EPPS. One potential direction is the development of EPPS-based drugs for the treatment of neurodegenerative diseases. Another direction is the study of EPPS in the context of synaptic plasticity and memory formation, which could lead to the development of new treatments for various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EPPS and its potential side effects at high concentrations.
Conclusion:
In conclusion, EPPS is a compound that has gained significant attention in the field of scientific research due to its unique properties. EPPS has potential applications in various fields such as biochemistry, pharmacology, and neuroscience. EPPS has been found to have various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of EPPS, which could lead to the development of new treatments for various neurological disorders.
合成方法
EPPS can be synthesized through various methods, including the reaction of piperidine with 2-ethoxybenzoyl chloride and ethylsulfonyl chloride in the presence of a base. The reaction produces EPPS as a white crystalline solid with a high yield.
科学研究应用
EPPS has been found to have potential applications in various fields of scientific research. In biochemistry, EPPS has been used as a buffer in protein crystallization, and it has been shown to enhance the solubility of membrane proteins. In pharmacology, EPPS has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, EPPS has been found to enhance synaptic plasticity and has been studied for its potential use in the treatment of various neurological disorders.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-22-15-8-6-5-7-14(15)17-16(19)13-9-11-18(12-10-13)23(20,21)4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJKPMXNZJYNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5498411.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5498415.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)
![N-benzyl-N'-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]sulfamide](/img/structure/B5498428.png)

![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)
![1-[4-(2-nitrovinyl)phenyl]piperidine](/img/structure/B5498460.png)
![N-(2-methoxyethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5498463.png)
![N-{[(2-ethylphenyl)amino]carbonyl}benzamide](/img/structure/B5498470.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridazin-3-yl)thiomorpholine](/img/structure/B5498477.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3,5-dimethoxybenzohydrazide](/img/structure/B5498486.png)

